![molecular formula C22H16N4O4S B2421686 N-(6-(ベンゾ[d][1,3]ジオキソール-5-イルメトキシ)ピリミジン-4-イル)-2-フェニルチアゾール-4-カルボキサミド CAS No. 1396583-89-3](/img/structure/B2421686.png)

N-(6-(ベンゾ[d][1,3]ジオキソール-5-イルメトキシ)ピリミジン-4-イル)-2-フェニルチアゾール-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

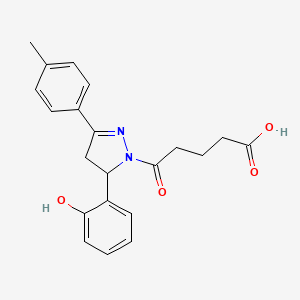

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.

BenchChem offers high-quality N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属イオンのセンシングと検出

この化合物のベンゾジオキソール部分は、金属結合特性に寄与しています。それは、特に鉛(Pb²⁺)などの重金属イオンを検出するための配位子として利用されてきました。 研究者らは、この化合物で電極を修飾することにより、環境モニタリングや産業安全などの用途が見いだせる、感度が高く選択的なPb²⁺センサーを開発しました .

構造に基づく創薬

この化合物の構造に関する結晶学的データは、創薬の取り組みを情報提供することができます。計算研究と分子ドッキングシミュレーションは、潜在的な結合部位を特定し、標的タンパク質との相互作用を最適化するために実施されています。この情報は、そのスキャフォールドに基づいた新規薬物の開発につながる可能性があります。

要約すると、N-(6-(ベンゾ[d][1,3]ジオキソール-5-イルメトキシ)ピリミジン-4-イル)-2-フェニルチアゾール-4-カルボキサミドは、がん研究から材料科学まで、さまざまな科学分野で有望です。 その多面的な特性は、研究を継続的に刺激し、その潜在的な用途は多岐にわたります . 特定のアプリケーションの詳細について、または追加の質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The compound, also known as N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-phenyl-1,3-thiazole-4-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis in cancer cells .

Result of Action

The compound exhibits potent anticancer activity against various cancer cell lines . It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound has shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .

生化学分析

Biochemical Properties

It is known that similar compounds bearing benzo[d][1,3]dioxol-5-yl groups have shown activity against various cancer cell lines

Cellular Effects

Similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells

Molecular Mechanism

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure

特性

IUPAC Name |

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c27-21(16-11-31-22(25-16)15-4-2-1-3-5-15)26-19-9-20(24-12-23-19)28-10-14-6-7-17-18(8-14)30-13-29-17/h1-9,11-12H,10,13H2,(H,23,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKGQKMARLAPRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2421604.png)

![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)

![benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2421612.png)

![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)

![1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2421626.png)